molecular formula C21H20N2O3 B2636388 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 2034450-09-2

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2636388
CAS No.: 2034450-09-2
M. Wt: 348.402
InChI Key: FNXCJAXOCIFYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide is a synthetically designed cannabinoid receptor agonist with high selectivity and affinity for the cannabinoid receptor type 2 (CB2). This compound is a primary research tool for investigating the endocannabinoid system, particularly the role of CB2 signaling which is predominantly expressed in peripheral tissues and immune cells. Its mechanism of action involves potent activation of CB2 receptors, modulating downstream pathways that influence immune response and inflammation. Due to its selectivity over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids, this agonist is a valuable compound for pre-clinical studies aiming to dissect the therapeutic potential of CB2 activation without central nervous system side effects. Research applications include the study of neuroinflammatory conditions, chronic pain models, and autoimmune diseases, where CB2 receptor activation is known to produce anti-inflammatory and immunomodulatory effects. The compound's isoxazole-carboxamide structure is part of a class of synthetic ligands that have been critical in advancing the understanding of cannabinoid receptor pharmacology and signaling dynamics.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(11-15-7-8-19-17(12-15)9-10-25-19)22-21(24)18-13-20(26-23-18)16-5-3-2-4-6-16/h2-8,12-14H,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXCJAXOCIFYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Introduction of the Propan-2-yl Group: This is achieved through alkylation reactions, where the benzofuran intermediate is treated with propan-2-yl halides under basic conditions.

    Synthesis of the Isoxazole Ring: The isoxazole ring is formed through cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the benzofuran-propan-2-yl intermediate with the isoxazole carboxamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The isoxazole ring can be reduced to form amines or hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, hydroxylamines, and reduced isoxazole derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its antimicrobial properties, while the isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Oxazole Derivatives

Compound A : N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide (CAS 130402-97-0)

  • Structure : Features an oxazole ring (vs. isoxazole in the target compound) and a 2,6-dimethylphenyl substituent (vs. unsubstituted phenyl).
  • Molecular Formula : C₁₅H₂₀N₂O₂ (MW 260.33 g/mol) .
  • Key Differences :
    • Ring Heteroatoms : Oxazole (O and N at positions 1 and 3) vs. isoxazole (O and N adjacent at positions 2 and 3).
    • Substituent Position : Propan-2-yl group on oxazole vs. dihydrobenzofuran-propan-2-yl in the target compound.
    • Pharmacological Implications : Isoxazoles generally exhibit higher metabolic stability due to reduced enzymatic oxidation compared to oxazoles.

Comparison with Dihydrobenzofuran-Containing Amines

Compound B : 5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine)

  • Structure : Shares the 2,3-dihydrobenzofuran-5-yl group but replaces the isoxazole-carboxamide with a methylpropan-2-amine .
  • Functional Group : Primary amine (basic) vs. carboxamide (polar, hydrogen-bonding).

Comparison with Isobenzofuran Derivatives

Compound C: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile-N-oxide

  • Structure: Contains a dihydroisobenzofuran core with a fluorophenyl substituent and dimethylaminopropyl chain .
  • Functional Groups : Carbonitrile-N-oxide (electron-withdrawing) vs. isoxazole-carboxamide (electron-neutral).
  • Solubility : The N-oxide group in Compound C enhances aqueous solubility compared to the target compound’s lipophilic profile.

Tabulated Comparison of Key Properties

Property Target Compound Compound A Compound B
Core Structure 2,3-Dihydrobenzofuran + isoxazole Oxazole 2,3-Dihydrobenzofuran + amine
Molecular Weight (g/mol) ~357.42 (estimated) 260.33 ~207.29 (estimated)
Key Functional Groups Carboxamide, phenylisoxazole Carboxamide, dimethylphenyl Methylamine
Likely Pharmacological Role Enzyme inhibition/receptor modulation Unreported Psychoactive stimulant

Research Findings and Implications

  • Metabolic Stability : The carboxamide group in the target compound may reduce first-pass metabolism compared to amine derivatives like 5-MAPDB .
  • Synthetic Challenges : The isoxazole-carboxamide linkage requires precise regioselective synthesis, unlike the simpler oxazole derivatives .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety , which is known for its diverse biological activities, along with an isoxazole ring that contributes to its pharmacological properties. The structure can be summarized as follows:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 286.33 g/mol

Neuroprotective Effects

Compounds containing benzofuran structures have been associated with neuroprotective effects. For example, certain analogues have been shown to protect against oxidative stress and neuronal damage in animal models . The incorporation of a propan-2-yl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert neuroprotective effects.

The exact mechanism of action for this compound remains to be elucidated. However, it is plausible that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Similar compounds have been noted to modulate neurotransmitter systems and exhibit antioxidant properties.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
  • Introduction of the Propan-2-yl Group : Alkylation reactions are employed to introduce this substituent.
  • Synthesis of Isoxazole Ring : This involves condensation reactions between appropriate precursors.
  • Amidation : The final step involves forming the amide bond with carboxylic acid derivatives.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have shown promising results:

CompoundCell LineIC50_{50} (µM)Assay Type
Benzothiazole Derivative AA5498.76 ± 1.692D
Benzothiazole Derivative BHCC8276.26 ± 0.332D
Isoxazole Derivative CNCI-H35820.46 ± 8.633D

These findings indicate that compounds with similar structures can exhibit significant biological activity, suggesting that further investigation into this compound is warranted.

Q & A

Basic: What are the standard synthesis protocols for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide?

Answer:
The synthesis typically involves coupling a 2,3-dihydrobenzofuran derivative with a 5-phenylisoxazole-3-carboxylic acid chloride under basic conditions (e.g., triethylamine in dry dichloromethane). Key steps include:

  • Formation of the isoxazole ring via cyclization of hydroxylamine with a β-ketoester precursor .
  • Amidation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the benzofuran and isoxazole moieties .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Advanced: How can reaction conditions be optimized to address low yields in the final amidation step?

Answer:
Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Temperature control : Conducting reactions under reflux (40–60°C) to accelerate kinetics without decomposition .
  • Ultrasound-assisted synthesis : Reduces reaction time by 30–50% and improves yields via cavitation effects .

Basic: What analytical techniques are used for structural characterization?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the isoxazole and benzofuran moieties .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks .
  • X-ray crystallography : Resolves stereochemical ambiguities in the propan-2-yl linker .

Advanced: How to resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Variable-temperature NMR : Identifies dynamic rotational barriers in the propan-2-yl group .
  • DFT calculations : Compare theoretical vs. experimental 1^1H chemical shifts to validate conformational preferences .
  • H/D exchange experiments : Probe hydrogen-bonding interactions affecting splitting patterns .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced: How to address contradictions between in vitro activity and in vivo efficacy?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation via LC-MS/MS .
  • Prodrug derivatization : Introduce ester groups to enhance membrane permeability .
  • Tissue distribution studies : Use radiolabeled analogs to assess target organ accumulation .

Basic: What computational tools are used for preliminary drug-likeness assessment?

Answer:

  • Lipinski’s Rule of Five : Evaluate logP, molecular weight, and hydrogen-bonding using SwissADME .
  • Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., COX-2, EGFR) .
  • ADMET prediction (pkCSM) : Estimate toxicity and metabolic stability .

Advanced: How to validate computational docking results experimentally?

Answer:

  • Site-directed mutagenesis : Modify key residues in the binding pocket to disrupt predicted interactions .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KdK_d) and compare with docking scores .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding .

Basic: What strategies improve solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-400 in aqueous buffers .
  • Salt formation : Convert the free base to a hydrochloride or sodium salt .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Advanced: How to design SAR studies for optimizing potency and selectivity?

Answer:

  • Substituent scanning : Synthesize analogs with varied substituents on the phenyl and benzofuran rings .
  • 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
  • Off-target profiling : Screen against panels of unrelated enzymes/receptors to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.